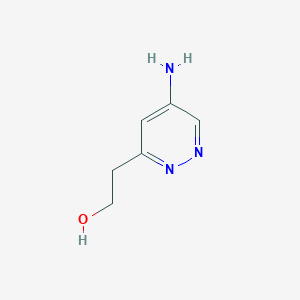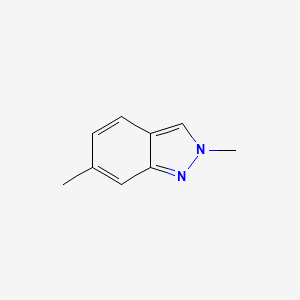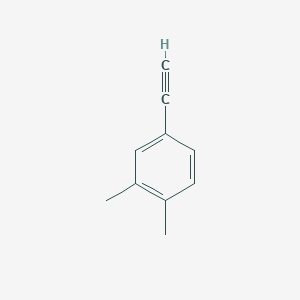
Indolizin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolizin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Synthetic Routes and Reaction Conditions:
Classical Methods: Traditional methods for synthesizing indolizines, including this compound, often involve the use of pyridine or pyrrole scaffolds.
Modern Approaches: Recent advancements have introduced transition metal-catalyzed reactions and oxidative coupling strategies.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has improved the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the indolizine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Indolizin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and functional materials.
Biology: this compound derivatives have shown potential as fluorescent probes for biological imaging.
Medicine: The compound is being explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: this compound is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of indolizin-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Indole: Both indole and indolizine share a similar nitrogen-containing heterocyclic structure, but indolizine has a fused pyridine ring, which imparts different chemical properties.
Pyrrole: Pyrrole is another nitrogen-containing heterocycle, but it lacks the fused ring system present in indolizine.
Quinoline: Quinoline has a similar fused ring structure but contains a nitrogen atom in a different position.
Uniqueness of Indolizin-5-amine:
- This compound’s unique structure allows for diverse chemical modifications, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H8N2 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
indolizin-5-amine |
InChI |
InChI=1S/C8H8N2/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H,9H2 |
InChI-Schlüssel |
SCOOTROQJFWIIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=CN2C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)
![3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one](/img/structure/B11924003.png)

![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
![3-Vinylpyrazolo[1,5-a]pyridine](/img/structure/B11924019.png)



![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)





